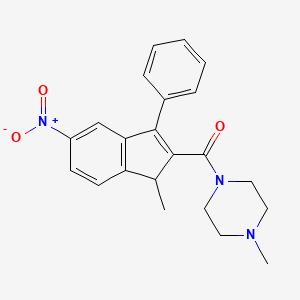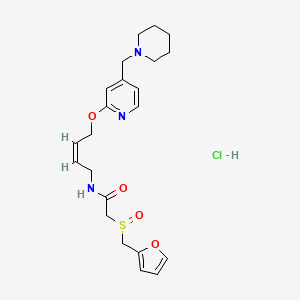
LY3007113
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
LY3007113 is an orally active p38 mitogen-activated protein kinase (MAPK) inhibitor with potential immunomodulating, anti-inflammatory, and antineoplastic activity. Upon administration, LY3007113 inhibits the activity of p38, thereby preventing p38 MAPK-mediated signaling. This may result in the inhibition of the production of proinflammatory cytokines and the induction of tumor cell apoptosis. p38 MAPK, a serine/threonine protein kinase often upregulated in cancer cells, plays a crucial part in the production of a variety of cytokines involved in inflammation and cellular proliferation such as tumor necrosis factor (TNF) and interleukin (IL)-1 and -6. Check for active clinical trials or closed clinical trials using this agent. (NCI Thesaurus).
Wissenschaftliche Forschungsanwendungen
Dual Kinase and BET-Bromodomain Inhibition
LY294002, a compound closely related to LY3007113, has been identified as a dual kinase and BET-bromodomain inhibitor. It targets the BET bromodomain proteins BRD2, BRD3, and BRD4, which are structurally unrelated to PI3K. This highlights the potential of LY3007113 and its analogs in modulating cell signaling pathways and cancer-related processes (Dittmann et al., 2014).
Apoptosis Sensitization in Cancer Cells
LY303511, an analog of LY3007113, has shown promising results in sensitizing cancer cells to TRAIL-induced apoptosis. It achieves this by inducing production of reactive oxygen species (ROS) and modulating cellular pathways, suggesting its potential in cancer therapy (Tucker-Kellogg et al., 2012).
Anti-Tumor Activities in RAS or BRAF Mutant Cancers
LY3009120, closely related to LY3007113, is a pan-RAF and RAF dimer inhibitor that demonstrates anti-tumor activities across multiple models carrying KRAS, NRAS, or BRAF mutations. This suggests its potential utility in treating cancers with these specific mutations (Peng et al., 2015).
Calcium Signaling and GPCR Activity Modulation
Studies have suggested that compounds like LY3007113 might directly affect activity of aminergic GPCRs, influencing calcium signaling mediated by these receptors. This underlines the broader impact of such compounds on cellular signaling beyond their primary targets (Kotova et al., 2020).
Antiproliferation Potential in Cancer Therapy
LY303511, an analog of LY3007113, has shown antiproliferation potential against oral cancer cells both in vitro and in vivo. This underscores the compound's potential therapeutic utility in combating certain types of cancer (Tang et al., 2019).
Eigenschaften
Produktname |
LY3007113 |
|---|---|
Molekularformel |
Unknown |
Molekulargewicht |
0.0 |
IUPAC-Name |
Unknown |
Aussehen |
Solid powder |
Reinheit |
>98% |
Haltbarkeit |
>5 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
LY3007113; LY-3007113; LY 3007113. |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![8-Acetyl-3-methylimidazo[5,1-d][1,2,3,5]tetrazin-4-one](/img/structure/B1193023.png)